molecular formula C13H26N2O3S B4476436 1-(ETHANESULFONYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE

1-(ETHANESULFONYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4476436
M. Wt: 290.42 g/mol
InChI Key: HCFHYWWVUCWUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(ETHANESULFONYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, an ethanesulfonyl group, and a pentan-3-yl substituent

Preparation Methods

The synthesis of 1-(ETHANESULFONYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the piperidine ring. The ethanesulfonyl group is introduced through a sulfonylation reaction, while the pentan-3-yl group is added via alkylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with stringent control over temperature, pressure, and reaction time to optimize efficiency and minimize by-products.

Chemical Reactions Analysis

1-(ETHANESULFONYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(ETHANESULFONYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

1-(ETHANESULFONYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE can be compared with other sulfonyl piperidine derivatives. Similar compounds include:

  • 1-(METHANESULFONYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE
  • 1-(BENZENESULFONYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE These compounds share structural similarities but differ in their sulfonyl substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and potential applications.

Properties

IUPAC Name

1-ethylsulfonyl-N-pentan-3-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3S/c1-4-12(5-2)14-13(16)11-7-9-15(10-8-11)19(17,18)6-3/h11-12H,4-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFHYWWVUCWUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1CCN(CC1)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ETHANESULFONYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(ETHANESULFONYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(ETHANESULFONYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-(ETHANESULFONYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 5
1-(ETHANESULFONYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(ETHANESULFONYL)-N-(PENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.